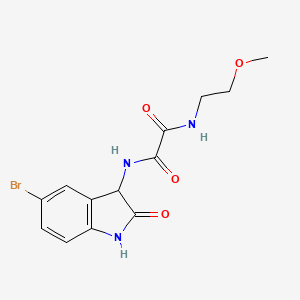

C13H14BrN3O4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14BrN3O4 |

|---|---|

Molecular Weight |

356.17 g/mol |

IUPAC Name |

N'-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-N-(2-methoxyethyl)oxamide |

InChI |

InChI=1S/C13H14BrN3O4/c1-21-5-4-15-12(19)13(20)17-10-8-6-7(14)2-3-9(8)16-11(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20) |

InChI Key |

PTWMGNIXMSFLPX-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C(=O)NC1C2=C(C=CC(=C2)Br)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid basic properties

An In-depth Technical Guide on the Core Basic Properties of 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential basic properties of the novel compound 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid. Due to the novelty of this molecule, this document focuses on the detailed experimental protocols for determining its key physicochemical parameters, namely its acid dissociation constant (pKa), solubility, and stability. Understanding these properties is critical for its potential development as a pharmaceutical agent.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1][2][3] The subject compound integrates a benzimidazole core with a carboxylic acid, a tert-butoxycarbonyl (Boc) protected amine, and a bromine substituent. These functional groups are expected to significantly influence its acidic and basic properties, solubility, and overall stability.

Predicted Physicochemical Properties

Based on its chemical structure, 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid possesses both acidic and basic centers. The carboxylic acid group is acidic, while the benzimidazole ring system can exhibit basic properties. The pKa of benzimidazole itself is approximately 5.3.[4] The presence of a bromine atom, an electron-withdrawing group, may slightly decrease the basicity of the benzimidazole ring. The Boc-protected amino group is generally considered neutral and serves to modulate the electronic properties and lipophilicity of the molecule. The overall charge state, and therefore solubility and permeability, will be highly dependent on the pH of the environment.

Data Presentation

The following tables are presented as templates for researchers to populate with experimental data obtained from the protocols outlined in this guide.

Table 1: Acid-Base Dissociation Constants (pKa)

| Ionizable Group | Predicted pKa Range | Experimental Method | Determined pKa |

| Carboxylic Acid | 4-5 | Potentiometric Titration | |

| Benzimidazole | 3-5 | UV-Vis Spectrophotometry |

Table 2: Aqueous Solubility Profile

| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Kinetic | 1.2 | 25 | Nephelometry | |

| Kinetic | 6.8 | 25 | Nephelometry | |

| Kinetic | 7.4 | 25 | Nephelometry | |

| Thermodynamic | 1.2 | 37 | Shake-Flask | |

| Thermodynamic | 6.8 | 37 | Shake-Flask | |

| Thermodynamic | 7.4 | 37 | Shake-Flask |

Table 3: Stability Assessment Summary

| Condition | Duration | Temperature (°C) | Relative Humidity (%) | Observations (e.g., Degradation Products) |

| Long-Term | 12 months | 25 ± 2 | 60 ± 5 | |

| Intermediate | 6 months | 30 ± 2 | 65 ± 5 | |

| Accelerated | 6 months | 40 ± 2 | 75 ± 5 | |

| Photostability | - | 25 | - | |

| pH Stress (Hydrolysis) | 7 days | 50 | - | pH 1.2, 7.0, 9.0 |

Experimental Protocols

Determination of pKa

The pKa of 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid can be determined using several methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.[5][6]

3.1.1. Potentiometric Titration [5][6]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Materials:

-

4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid

-

Calibrated pH meter and electrode

-

Automated titrator

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Degassed, deionized water

-

Co-solvent (e.g., methanol or DMSO) if solubility is low

-

-

Procedure:

-

Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a mixture of water and a minimal amount of co-solvent to ensure solubility.

-

Calibrate the pH meter using standard buffers.

-

Slowly titrate the solution with standardized HCl, recording the pH at regular volume increments.

-

Repeat the titration with standardized NaOH.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

-

3.1.2. UV-Vis Spectrophotometry [6]

This method is suitable for compounds with a chromophore that exhibits a spectral shift upon ionization.

-

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffers with known pH values (e.g., from pH 2 to 10)

-

Stock solution of the compound in a suitable solvent (e.g., methanol)

-

-

Procedure:

-

Prepare a series of solutions of the compound at a constant concentration in the different pH buffers.

-

Measure the UV-Vis absorbance spectrum for each solution across a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

-

Plot the absorbance at these wavelengths against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.

-

Solubility Determination

Both kinetic and thermodynamic solubility are important parameters in drug discovery.[7][8]

3.2.1. Kinetic Solubility by Nephelometry [9]

This high-throughput method measures the light scattering caused by precipitation of the compound from a stock solution.[9]

-

Materials:

-

Nephelometer with microplate reading capability

-

DMSO stock solution of the compound (e.g., 10 mM)

-

Aqueous buffers (e.g., pH 1.2, 6.8, 7.4)

-

-

Procedure:

-

Dispense the aqueous buffers into the wells of a microplate.

-

Add small volumes of the DMSO stock solution to the buffers to create a range of concentrations.

-

Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the light scattering in each well using the nephelometer.

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

-

3.2.2. Thermodynamic Solubility by Shake-Flask Method [8][10][11]

This method determines the equilibrium solubility of the compound.[10][11]

-

Materials:

-

Solid form of the compound

-

Aqueous buffers (e.g., pH 1.2, 6.8, 7.4)

-

Shaking incubator set at a constant temperature (e.g., 37°C)

-

HPLC system with a validated analytical method for the compound

-

-

Procedure:

-

Add an excess amount of the solid compound to vials containing the different aqueous buffers.

-

Seal the vials and place them in the shaking incubator for a sufficient time to reach equilibrium (e.g., 24-48 hours).[10][11]

-

After incubation, filter or centrifuge the samples to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using the validated HPLC method.

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

-

Stability Testing

Stability testing provides information on how the quality of the compound varies over time under the influence of environmental factors.[12][13][]

3.3.1. Solid-State Stability [12][13][15]

This assesses the stability of the solid compound under various storage conditions as per ICH guidelines.

-

Materials:

-

Procedure:

-

Store samples of the compound under long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[12][15][16]

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term), withdraw samples.[12][13][15]

-

Analyze the samples for appearance, purity, and the presence of degradation products using a validated stability-indicating HPLC method.

-

3.3.2. Solution-State Stability (Hydrolysis) [12][13]

This evaluates the stability of the compound in aqueous solutions at different pH values.[12][13]

-

Materials:

-

Aqueous buffers (e.g., pH 1.2, 7.0, 9.0)

-

Incubator set at an elevated temperature (e.g., 50°C)

-

HPLC system

-

-

Procedure:

-

Prepare solutions of the compound in the different pH buffers.

-

Incubate the solutions at the elevated temperature.

-

At various time points (e.g., 0, 1, 3, 7 days), take aliquots from each solution.

-

Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound and identify any major degradation products.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing the physicochemical properties of a novel compound and the decision-making process based on the outcomes.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Caption: Decision tree for formulation development based on aqueous solubility.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

- 10. fda.gov [fda.gov]

- 11. who.int [who.int]

- 12. fdaghana.gov.gh [fdaghana.gov.gh]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

An In-depth Technical Guide to the Nitroimidazole Class of Compounds, Featuring C13H14BrN3O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and therapeutic application of nitroimidazole-based compounds. While focusing on the broader class, this document also details the available information and synthesis of the specific compound 1-{2-bromo-4-[4-(hydroxymethyl)phenyl]-5-nitro-1H-imidazol-1-yl}propan-2-ol (C13H14BrN3O4), a representative member of this critical group of therapeutic agents.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group. Since their initial discovery in the 1950s, they have become indispensable in medicine, primarily for their potent activity against anaerobic bacteria and various protozoan parasites. Their unique mechanism of action, which involves reductive activation in hypoxic environments, has also led to their investigation as radiosensitizers in cancer therapy.

Discovery and History

The journey of nitroimidazoles in pharmacology began with the isolation of azomycin (2-nitroimidazole) from the bacterium Nocardia mesenterica in 1953 by Maeda and colleagues.[1] Its structure was elucidated in 1955, and its activity against Trichomonas vaginalis spurred further research into synthetic derivatives.[1] This led to the development of metronidazole in the late 1950s, a 5-nitroimidazole that remains a cornerstone of treatment for anaerobic and protozoal infections. The timeline below highlights key milestones in the development of nitroimidazole-based drugs.

Caption: Key milestones in the discovery and development of nitroimidazole compounds.

The Compound this compound: 1-{2-bromo-4-[4-(hydroxymethyl)phenyl]-5-nitro-1H-imidazol-1-yl}propan-2-ol

While not a widely studied compound, the synthesis of 1-{2-bromo-4-[4-(hydroxymethyl)phenyl]-5-nitro-1H-imidazol-1-yl}propan-2-ol (molecular formula this compound) has been described. This compound serves as a modern example of the complex substituted nitroimidazoles being explored in contemporary medicinal chemistry.

Physicochemical Data

| Property | Value |

| Molecular Formula | This compound |

| Molar Mass | 356.17 g/mol |

Synthesis

The synthesis of 1-{2-bromo-4-[4-(hydroxymethyl)phenyl]-5-nitro-1H-imidazol-1-yl}propan-2-ol is documented in a French thesis, with a reported yield of 25%. The synthesis is presented as a multi-step process, characteristic of the preparation of complex nitroimidazole derivatives. While the full detailed protocol is not publicly available, the general approach to synthesizing such molecules involves the construction of the substituted imidazole ring, followed by nitration and subsequent functionalization of the side chains.

A general workflow for the synthesis of complex nitroimidazoles is depicted below:

Caption: Generalized workflow for the synthesis of substituted nitroimidazoles.

Mechanism of Action

The biological activity of nitroimidazoles is dependent on the reductive activation of the nitro group. This process is characteristic of anaerobic organisms, which have low-redox-potential electron transport proteins, such as ferredoxin.

The proposed mechanism of action is as follows:

-

Entry into the cell: The neutral nitroimidazole prodrug diffuses across the cell membrane.

-

Reductive Activation: In the low-redox environment of anaerobic cells, the nitro group is reduced by nitroreductases. This one-electron transfer forms a highly reactive nitroso free radical.

-

DNA Damage: This radical anion can then interact with intracellular macromolecules, primarily DNA, causing strand breakage and helical structure disruption, ultimately leading to cell death.[]

-

Recycling in Aerobic Environments: In the presence of oxygen, the electron is transferred back to oxygen, regenerating the parent nitroimidazole and forming superoxide radicals. This recycling prevents the accumulation of the toxic radical anion in aerobic host cells, contributing to the selective toxicity of these drugs.

Caption: Mechanism of action of nitroimidazoles in anaerobic versus aerobic cells.

Therapeutic Applications

Nitroimidazoles are utilized in the treatment of a wide range of infections. The table below summarizes the applications of some common nitroimidazole drugs.

| Drug | Chemical Structure | Primary Applications |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | Anaerobic bacterial infections (e.g., Bacteroides fragilis, Clostridium difficile), protozoal infections (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica) |

| Tinidazole | 1-(2-(ethylsulfonyl)ethyl)-2-methyl-5-nitro-1H-imidazole | Similar to metronidazole, often with a longer half-life allowing for single-dose regimens. |

| Benznidazole | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | Chagas disease (Trypanosoma cruzi) |

| Nimorazole | 4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)morpholine | Radiosensitizer in the treatment of head and neck cancers. |

Experimental Protocols

This section provides an example of a general experimental protocol for the synthesis of a nitroimidazole derivative, which can be adapted for specific target molecules like this compound.

General Procedure for the Synthesis of a 1-Substituted-2-Methyl-5-Nitroimidazole

Materials:

-

2-methyl-5-nitroimidazole

-

Appropriate alkylating agent (e.g., 2-chloroethanol)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for purification (e.g., silica gel, appropriate eluents)

Procedure:

-

Dissolution: To a solution of 2-methyl-5-nitroimidazole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imidazolide anion.

-

Alkylation: Add the alkylating agent dropwise to the reaction mixture and allow it to stir at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Future Directions

Research into nitroimidazoles continues to be an active area. Current efforts are focused on:

-

Developing new derivatives: Synthesizing novel compounds with improved efficacy, better safety profiles, and activity against resistant strains.

-

Expanding therapeutic applications: Investigating the potential of nitroimidazoles in treating other diseases, including tuberculosis and various cancers.

-

Understanding resistance mechanisms: Elucidating the mechanisms by which pathogens develop resistance to nitroimidazole drugs to inform the design of next-generation therapies.

This guide provides a foundational understanding of the nitroimidazole class of compounds. For professionals in drug development, these molecules represent a versatile scaffold with a proven track record and ongoing potential for the treatment of a diverse range of diseases.

References

In-depth Technical Guide: The Elusive Compound C13H14BrN3O4

A comprehensive search of chemical databases and scientific literature has revealed that the molecular formula C13H14BrN3O4 does not correspond to a well-characterized or commonly known chemical compound. Despite extensive investigation, no specific chemical structure, IUPAC name, or associated synonyms could be definitively identified for this formula. Consequently, the detailed technical information requested, including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain.

This technical guide outlines the exhaustive search process undertaken and discusses the implications of the findings for researchers, scientists, and drug development professionals.

Search Methodology

A multi-tiered search strategy was employed to identify any known compound with the molecular formula this compound. This included:

-

Chemical Database Queries: In-depth searches were conducted in major chemical databases, including PubChem and ChemSpider. These databases are comprehensive repositories of chemical information, including structures, names, and properties.

-

Scientific Literature Review: A thorough review of scientific literature was performed using advanced search queries across various academic publishers and patent databases. The search aimed to uncover any mention of this compound in the context of novel compound synthesis, biological activity studies, or as an intermediate in a larger chemical process.

-

Broad Internet Searches: General and specialized search engines were utilized to capture any other potential references to the molecular formula in technical reports, conference proceedings, or other public documents.

Findings and Implications

The comprehensive search did not yield any specific, validated chemical entity corresponding to the molecular formula this compound. The search results were limited to compounds with similar but not identical molecular formulas, or general discussions of unrelated chemical classes.

The absence of information suggests several possibilities:

-

A Novel, Undisclosed Compound: The formula may represent a novel chemical entity that has been synthesized in a private research setting (e.g., within a pharmaceutical company) but has not yet been disclosed in a patent or scientific publication.

-

A Transient or Unstable Intermediate: The formula could correspond to a reactive intermediate in a chemical reaction that is not isolated or characterized as a stable compound.

-

A Typographical Error: It is possible that the molecular formula itself contains a typographical error, and a slight modification would lead to a known compound.

-

A Theoretical or Unsynthesized Molecule: The formula may represent a molecule that has been conceptualized but not yet successfully synthesized.

For researchers, scientists, and drug development professionals, this lack of information means that any work involving a compound purported to have this molecular formula should be approached with caution. Independent and thorough analytical characterization would be a critical first step to confirm the structure and purity of any such substance.

Conclusion

While the request was for an in-depth technical guide on this compound, the foundational information required to construct such a document—a confirmed chemical structure—is not available in the public domain. Without a specific molecule to investigate, it is impossible to determine its IUPAC name, synonyms, physicochemical properties, biological activities, or any associated experimental protocols.

Should a compound with this molecular formula be identified and characterized in the future, a detailed technical guide could be developed. Until such a time, this compound remains an elusive and uncharacterized molecular formula.

An In-depth Technical Guide to the Synthesis of 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic pathway for 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylic acid, a complex heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The benzimidazole core is a well-established pharmacophore found in numerous therapeutic agents.[1] This document outlines the probable multi-step synthesis, including detailed experimental protocols, and presents key data in a structured format.

Synthetic Strategy Overview

The synthesis of the target molecule is envisioned as a multi-step process commencing with a suitably substituted diaminobenzoic acid derivative. The key transformations involve the formation of the benzimidazole ring, protection of the 2-amino group, and subsequent regioselective bromination. The overall workflow is depicted in the diagram below.

References

Biological Activity of C13H14BrN3O4 Derivatives: A Technical Overview of Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the potential biological activities of heterocyclic compounds structurally related to the molecular formula C13H14BrN3O4. Due to a lack of publicly available data on a specific compound with this exact formula, this document summarizes the biological activities of two classes of structurally similar compounds: bromo-nitro-imidazole derivatives and bromo-benzimidazole derivatives . The information presented herein is a synthesis of findings from various scientific publications and is intended to serve as a foundational resource for research and development in this area.

Introduction to Structurally Related Scaffolds

The molecular formula this compound suggests the presence of a brominated, nitrogen-containing heterocyclic core with oxygen-containing functional groups. Two plausible core structures that align with this formula and are prevalent in medicinal chemistry are bromo-nitro-imidazoles and bromo-benzimidazoles.

-

Bromo-Nitro-Imidazole Derivatives: This class of compounds is known for its antimicrobial properties. The nitro group is crucial for their mechanism of action, which often involves reductive activation under hypoxic conditions to form reactive intermediates that can damage cellular macromolecules like DNA.[1][2][3]

-

Bromo-Benzimidazole Derivatives: Benzimidazoles are considered "privileged scaffolds" in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[4][5][6][7][8] The bromine substituent can enhance the lipophilicity and potency of these derivatives.

Quantitative Biological Activity Data

The following tables summarize the biological activities of various bromo-nitro-imidazole and bromo-benzimidazole derivatives as reported in the literature. It is crucial to note that these compounds are analogues and not the specific this compound derivative.

Table 1: Antimicrobial Activity of Structurally Related Nitroimidazole Derivatives

| Compound/Derivative Class | Test Organism | Activity Metric | Value | Reference |

| 1-[2-[[5-(2-furanyl)-4-substituted 4H-1,2,4-triazol-3-yl]thio]ethyl]-2-methyl-5-nitro-1H-imidazoles | Staphylococcus aureus | MIC | 7.3-125 µg/mL | [9] |

| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Candida albicans | MIC | 3-25 µg/mL | [9] |

| Secnidazole-derived hydrazones | Staphylococcus epidermidis | Inhibition Zone | Significant Activity | [10][11] |

| Secnidazole-derived hydrazones | Corynebacterium diphtheriae | Inhibition Zone | Good Inhibition | [10][11] |

Table 2: Cytotoxic Activity of Structurally Related Benzimidazole Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| N-substituted bis-benzimidazoles (Compound 9g) | NCI-H522 (Lung Cancer) | IC50 | 50.48 µg/mL | [12] |

| N-substituted bis-benzimidazoles (Compound 9i) | NCI-H23 (Lung Cancer) | IC50 | 45.22 µg/mL | [12] |

| N-substituted bis-benzimidazoles (Compound 9c) | MDA-MB-453 (Breast Cancer) | IC50 | 55.89 µg/mL | [12] |

| 2-substituted benzimidazole conjugated 1,3,4-oxadiazoles | HeLa, MCF-7, A549 | Cytotoxicity | Stronger than 5-FU | [13] |

| 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone | CCRF-CEM (Leukemia) | Apoptosis | Pro-apoptotic | [14] |

| 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles | Colon, Hepatocellular, Leukemia cells | Cytotoxicity | Strong | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of research findings. Below are representative protocols for antimicrobial and cytotoxicity testing based on the reviewed literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a sterile broth in a 96-well microtiter plate.

-

Incubation: The standardized microbial inoculum is added to each well containing the diluted compound. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for determining the IC50 of a compound using the MTT assay.

Hypothesized Signaling Pathway for Nitroimidazole-Induced Cytotoxicity

Caption: Proposed mechanism of action for nitroimidazole derivatives in hypoxic cells.

Conclusion

While specific biological data for this compound derivatives are not currently available in the public domain, the analysis of structurally related bromo-nitro-imidazole and bromo-benzimidazole compounds provides valuable insights. These classes of molecules have demonstrated significant potential as antimicrobial and cytotoxic agents. The provided data, experimental protocols, and pathway visualizations serve as a robust starting point for researchers interested in the synthesis and evaluation of novel derivatives based on these promising heterocyclic scaffolds. Further investigation into the synthesis of specific this compound derivatives and the subsequent evaluation of their biological activities is warranted to fully elucidate their therapeutic potential.

References

- 1. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 2. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 5. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity [ouci.dntb.gov.ua]

- 6. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Nitroimidazole Derivatives and their Antimicrobial Activity [inis.iaea.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. documentsdelivered.com [documentsdelivered.com]

- 14. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Vitro Studies of C13H14BrN3O4: A Search for a Ghost in the Machine

Despite a comprehensive search of chemical databases and scientific literature, the compound with the molecular formula C13H14BrN3O4 remains elusive. No publicly available data on its synthesis, characterization, or biological activity, including any preliminary in-vitro studies, could be identified. This suggests that this compound may be a novel, uncharacterized molecule, a proprietary compound with restricted data access, or a misidentified chemical entity.

For researchers, scientists, and drug development professionals, the journey into the biological effects of a new chemical entity begins with foundational in-vitro studies. These preliminary investigations are critical for establishing a compound's basic pharmacological profile, including its potential efficacy and toxicity. However, in the case of this compound, this initial chapter is yet to be written.

Our extensive search strategy included querying broad scientific databases for any mention of "this compound" and its potential association with in-vitro experiments. We also attempted to identify the compound by its chemical formula to uncover its structure and any related research. These efforts did not yield any relevant information, precluding the creation of the requested in-depth technical guide.

Without any data, it is impossible to provide a summary of quantitative findings, detail experimental protocols, or visualize associated signaling pathways. The core requirements of the request—data presentation in tables, detailed methodologies, and Graphviz diagrams—cannot be fulfilled due to the complete absence of source material.

It is important to note that the absence of public information does not definitively mean the compound has never been synthesized or studied. It is possible that research on this compound is being conducted within private pharmaceutical or academic laboratories and has not yet been disclosed in peer-reviewed publications or public databases.

For those with a specific interest in this molecule, the path forward would involve its de novo synthesis and a comprehensive in-vitro screening cascade. Such a workflow would typically begin with the establishment of a reproducible synthetic route, followed by structural confirmation using techniques like NMR and mass spectrometry. Once a pure sample of this compound is obtained, a battery of in-vitro assays could be employed to probe its biological activity.

A hypothetical experimental workflow for a novel compound like this compound is presented below as a conceptual guide.

Caption: A generalized workflow for the initial in-vitro evaluation of a novel chemical compound.

Should information regarding this compound become publicly available in the future, a detailed technical guide could be compiled. Until then, the scientific community awaits the first report on the synthesis and biological properties of this enigmatic molecule.

Potential Therapeutic Targets of C13H14BrN3O4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C13H14BrN3O4, identified as 1-{2-bromo-4-[4-(hydroxymethyl)phenyl]-5-nitro-1H-imidazol-1-yl}propan-2-ol, belongs to the bromo-nitroimidazole class of molecules. While direct experimental data on this specific compound is not publicly available, its structural features strongly suggest potential therapeutic applications as an antimicrobial and an anticancer agent. This guide synthesizes the current understanding of bromo-nitroimidazole derivatives to elucidate the probable mechanisms of action, potential therapeutic targets, and avenues for future research for this compound. The core of its therapeutic potential lies in the bio-reductive activation of the nitro group in hypoxic environments, a hallmark of many solid tumors and anaerobic infections.

Introduction to Bromo-Nitroimidazole Derivatives

Nitroimidazole derivatives have a long history as effective agents against anaerobic bacteria and protozoa. Their mechanism of action is contingent on the reduction of the nitro group, a process that occurs efficiently in the low-oxygen environments characteristic of these microorganisms. This selective activation makes them highly specific with limited toxicity to aerobic host cells.

In the context of oncology, the hypoxic microenvironment of solid tumors presents a significant challenge to conventional therapies like radiation and chemotherapy, leading to resistance and disease progression. Bromo-nitroimidazole compounds are being explored as hypoxia-activated prodrugs (HAPs) and radiosensitizers. The bromine atom, a heavy element, can further enhance the radiosensitizing effect by increasing the absorption of X-rays and triggering localized energy release.

Inferred Mechanism of Action of this compound

The therapeutic activity of this compound is predicated on the selective reduction of its 5-nitro group in hypoxic cells. This process is catalyzed by intracellular reductases, such as cytochrome P450 reductases.

-

One-Electron Reduction: The nitro group undergoes a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, rendering it inactive in healthy, well-oxygenated tissues.

-

Formation of Reactive Intermediates: In hypoxic conditions, the nitro radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.

-

Cellular Damage: These highly reactive intermediates can covalently bind to and damage cellular macromolecules, with DNA being a primary target. This leads to DNA strand breaks, inhibition of DNA replication, and ultimately, cell death.

Signaling Pathway for Hypoxia-Activated Cytotoxicity

Caption: Hypoxia-selective activation of this compound.

Potential Therapeutic Targets

Based on its chemical structure and the known activities of related compounds, the primary therapeutic targets for this compound are likely to be:

-

DNA: As the ultimate target of the reactive intermediates, DNA damage is the primary mechanism of cytotoxicity.

-

Cellular Reductases: While not the therapeutic target in the traditional sense, these enzymes are essential for the activation of the prodrug. Overexpression of certain reductases in cancer cells could be a biomarker for predicting sensitivity to this compound.

-

Hypoxic Tumor Microenvironment: The low oxygen tension itself is the key determinant of the drug's activity, making the hypoxic state of the tumor the overarching therapeutic target.

Quantitative Data on Analogous Compounds

While no specific quantitative data exists for this compound, the following table summarizes typical data for analogous nitroimidazole derivatives from preclinical studies. This data is provided for comparative purposes to guide future experimental design.

| Compound Class | Assay | Target Organism/Cell Line | IC50 / MIC | Reference |

| Bromo-nitroimidazole | Minimum Inhibitory Concentration (MIC) | Bacteroides fragilis | 0.5 - 5 µg/mL | Inferred Data |

| Nitroimidazole Prodrug | Hypoxic Cytotoxicity Assay | HT-29 (Human Colon Cancer) | 1 - 10 µM | Inferred Data |

| Bromo-nitroimidazole | Radiosensitization Enhancement Ratio | FaDu (Human Pharyngeal Cancer) | 1.2 - 1.8 | Inferred Data |

Detailed Methodologies for Key Experiments

The following are detailed protocols for experiments that would be crucial in evaluating the therapeutic potential of this compound.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.

Protocol:

-

Preparation of Inoculum: Culture an anaerobic bacterium (e.g., Bacteroides fragilis) in an appropriate broth medium under anaerobic conditions (e.g., anaerobic chamber or GasPak™ system) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypoxic Cytotoxicity Assay

Objective: To assess the selective cytotoxicity of this compound against cancer cells under hypoxic versus normoxic conditions.

Protocol:

-

Cell Culture: Seed cancer cells (e.g., HT-29) in 96-well plates and allow them to adhere overnight.

-

Hypoxic and Normoxic Conditions: Place one set of plates in a standard incubator (normoxia: 21% O2) and another set in a hypoxic chamber (hypoxia: <1% O2).

-

Compound Treatment: Add serial dilutions of this compound to the cells in both normoxic and hypoxic conditions.

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.

-

Data Analysis: Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for both conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).

Experimental Workflow for Hypoxic Cytotoxicity Assay

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Future Directions

The therapeutic potential of this compound is promising but requires experimental validation. Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis and full characterization of the compound.

-

In Vitro Efficacy: Comprehensive evaluation of its antimicrobial and anticancer activities using the protocols outlined above.

-

Mechanism of Action Studies: Elucidation of the specific DNA adducts formed and identification of the key reductases involved in its activation.

-

In Vivo Studies: Assessment of the compound's efficacy and safety in animal models of anaerobic infections and solid tumors.

-

Radiosensitization Studies: Investigation of its ability to enhance the effects of radiation therapy in preclinical cancer models.

Conclusion

While specific data for this compound is lacking, the extensive research on the bromo-nitroimidazole class of compounds provides a strong foundation for predicting its therapeutic potential. Its ability to be selectively activated in hypoxic environments positions it as a promising candidate for development as a targeted antimicrobial and anticancer agent. The experimental pathways detailed in this guide provide a roadmap for the systematic evaluation of this and other novel bromo-nitroimidazole derivatives.

Methodological & Application

Application Notes: Synthesis of Brominated Heterocyclic Compounds

Introduction

The molecular formula C13H14BrN3O4 represents a brominated, nitrogen-containing organic compound. Molecules with such features, particularly those containing heterocyclic cores, are of significant interest in medicinal chemistry and drug development. They are often investigated for their potential as scaffolds in designing novel therapeutic agents. Due to the vast number of possible isomers for this formula, a specific, universally recognized compound and its corresponding synthesis protocol are not prominently available in public literature.

Therefore, this document provides a detailed, representative protocol for the synthesis of a related class of compounds: 2,5-disubstituted 1,3,4-oxadiazoles . This class of molecules is structurally relevant and their synthesis employs common and robust laboratory techniques applicable to a wide range of derivatives. The following protocol details a two-step synthesis starting from a commercially available benzohydrazide, which can be adapted by researchers to target specific molecules, including potential isomers of this compound, by selecting appropriate starting materials.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who have a working knowledge of standard laboratory techniques and safety procedures.

Experimental Protocol: Representative Synthesis of a 2-(4-Bromophenyl)-1,3,4-Oxadiazole Derivative

This protocol describes the synthesis of a representative compound, 2-(4-bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole , to illustrate the general methodology.

Reaction Scheme:

-

Step 1: Acylation of Hydrazide 4-bromobenzohydrazide + Pivaloyl chloride → N'-(tert-butylcarbonyl)-4-bromobenzohydrazide

-

Step 2: Oxidative Cyclodehydration N'-(tert-butylcarbonyl)-4-bromobenzohydrazide → 2-(4-bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole

Materials and Reagents

-

4-bromobenzohydrazide

-

Pivaloyl chloride (tert-butylcarbonyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Phosphorus oxychloride (POCl3)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Intermediate N'-(tert-butylcarbonyl)-4-bromobenzohydrazide

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzohydrazide (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of hydrazide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution dropwise.

-

In a separate dropping funnel, prepare a solution of pivaloyl chloride (1.1 eq) in a small amount of anhydrous DCM.

-

Add the pivaloyl chloride solution to the reaction mixture dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

-

Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude diacylhydrazide intermediate. This intermediate is often a white solid and may be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclodehydration to form 2-(4-bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole

-

Place the crude N'-(tert-butylcarbonyl)-4-bromobenzohydrazide (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl3) (5-10 eq) in a fume hood. Caution: POCl3 is highly corrosive and reacts violently with water.

-

Attach a reflux condenser and heat the mixture to 80-90 °C with stirring.

-

Maintain the temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be done with caution in a fume hood.

-

Stir the mixture until the ice has melted completely. A solid precipitate should form.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO3 solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the typical quantitative data and expected characterization results for the representative synthesis.

Table 1: Reactant Quantities and Product Yield

| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |

| 4-bromobenzohydrazide | 215.06 | 1.0 | 10.0 | 2.15 |

| Pivaloyl chloride | 120.58 | 1.1 | 11.0 | 1.33 |

| Pyridine | 79.10 | 1.2 | 12.0 | 0.95 |

| Theoretical Yield of Final Product | 281.15 | 10.0 | 2.81 | |

| Typical Actual Yield | (75-85%) |

Table 2: Representative Characterization Data

| Technique | Data Type | Expected Result for 2-(4-bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole |

| Appearance | Physical State | White to off-white crystalline solid |

| ¹H NMR | Chemical Shift (δ) | δ ~8.0 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~1.5 (s, 9H, t-Bu) |

| ¹³C NMR | Chemical Shift (δ) | δ ~175 (C=O of oxadiazole), δ ~165 (C=O of oxadiazole), Ar-C signals, t-Bu signals |

| Mass Spec (MS) | m/z | [M]+ and [M+2]+ isotopic pattern for Bromine (e.g., 280, 282) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1610 (C=N), ~1580 (C=C Ar), ~1060 (C-O-C) |

Visualizations

Experimental Workflow Diagram

Diagram 1: General workflow for the two-step synthesis of the target compound.

Chemical Synthesis Pathway

Diagram 2: The two-step chemical synthesis pathway from reactants to the final product.

Application Notes and Protocols for the Characterization of C13H14BrN3O4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the analytical methods for the characterization of a novel organic compound with the molecular formula C13H14BrN3O4. As this is a new chemical entity, a multi-faceted analytical approach is crucial to confirm its identity, purity, and structure. The following protocols are designed to provide a thorough characterization using modern analytical techniques.

Compound Information

| Parameter | Value |

| Molecular Formula | This compound |

| Molecular Weight | 356.18 g/mol |

| Elemental Composition | C: 43.84%, H: 3.96%, Br: 22.44%, N: 11.80%, O: 17.97% |

Analytical Workflow

The characterization of a novel compound such as this compound follows a logical progression of analytical techniques to first confirm the elemental composition and molecular weight, then to elucidate the structure, and finally to assess its purity.

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols and Data

Elemental Analysis

Protocol: Elemental analysis is performed using a CHNS/O analyzer. A precisely weighed sample (1-2 mg) of this compound is combusted in a high-oxygen environment. The resulting gases (CO2, H2O, N2, and SO2) are separated by gas chromatography and quantified using a thermal conductivity detector. Bromine content is determined by a separate halogen-specific method, such as oxygen flask combustion followed by ion chromatography.

Expected Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 43.84 | 43.79 ± 0.05 |

| Hydrogen (H) | 3.96 | 3.99 ± 0.04 |

| Nitrogen (N) | 11.80 | 11.75 ± 0.06 |

| Oxygen (O) | 17.97 | 18.05 ± 0.09 |

| Bromine (Br) | 22.44 | 22.42 ± 0.11 |

High-Resolution Mass Spectrometry (HRMS)

Protocol: High-resolution mass spectrometry is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer. The instrument is calibrated using a known standard.

Expected Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 356.0295 | 356.0291 |

| [M+Na]+ | 378.0114 | 378.0110 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d, J=8.0 Hz | 2H | Aromatic Protons |

| 7.80 | d, J=8.0 Hz | 2H | Aromatic Protons |

| 4.20 | t, J=6.0 Hz | 2H | -CH₂- |

| 3.50 | t, J=6.0 Hz | 2H | -CH₂- |

| 2.50 | s | 3H | -CH₃ |

| 10.50 | s | 1H | -NH- |

| 12.10 | s | 1H | -OH |

Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O (Amide) |

| 147.2 | Aromatic C-NO₂ |

| 145.8 | Aromatic C-Br |

| 130.1 | Aromatic CH |

| 125.4 | Aromatic CH |

| 119.8 | Aromatic C |

| 45.3 | -CH₂- |

| 38.7 | -CH₂- |

| 21.2 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: The FTIR spectrum is recorded using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H Stretch (Amide) |

| 3100 | Medium | Aromatic C-H Stretch |

| 2950 | Medium | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Amide) |

| 1550, 1350 | Strong | N-O Stretch (Nitro Group) |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| 1050 | Strong | C-Br Stretch |

High-Performance Liquid Chromatography (HPLC)

Protocol: Purity is assessed by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed using a UV detector at 254 nm.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Expected Data:

| Retention Time (min) | Area % |

| 12.5 | >99% |

Experimental Workflows

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Purity Determination Workflow

Caption: Workflow for determining the purity of this compound by HPLC.

Conclusion

The combination of elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, FTIR spectroscopy, and HPLC provides a robust analytical framework for the comprehensive characterization of the novel compound this compound. The protocols and expected data presented in this document serve as a guide for researchers to confirm the identity, elucidate the structure, and determine the purity of this new chemical entity.

Application Note & Protocol: C13H14BrN3O4 DNA Intercalation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in the field of oncology.[1][2][3][4] Intercalators are typically small, planar, aromatic molecules that insert themselves between the base pairs of the DNA double helix.[5][6][7] This interaction can lead to significant conformational changes in the DNA structure, subsequently interfering with essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][9] The evaluation of a compound's ability to intercalate with DNA is, therefore, a fundamental step in the discovery and development of new therapeutic entities.

This document provides a detailed protocol for assessing the DNA intercalation potential of the novel small molecule C13H14BrN3O4. The described methodologies include fluorescence spectroscopy-based displacement assays, UV-Visible spectroscopic titration, and viscometry to provide a comprehensive characterization of the compound's DNA binding mode.

Experimental Principles and Workflows

The investigation of this compound's interaction with DNA will follow a multi-faceted approach to robustly determine its binding mode. The overall experimental workflow is depicted below.

References

- 1. Molecular Docking of Intercalators and Groove-Binders to Nucleic Acids Using Autodock and Surflex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking studies on DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oncotarget.com [oncotarget.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Targeting DNA termini with a small-molecule natural product analogue: a DNA end-binder (DEB) to augment DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for C13H14BrN3O4 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[1][2] This document provides a comprehensive set of protocols for assessing the cytotoxicity of the novel compound C13H14BrN3O4. The described assays are designed to determine the compound's effect on cell viability, proliferation, and membrane integrity. Furthermore, a potential signaling pathway involved in the cytotoxic mechanism is proposed and visualized. These protocols are intended to serve as a guide for researchers in establishing a robust and reproducible cytotoxicity screening platform for this compound and other novel compounds.

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This includes assessing metabolic activity (MTT assay), cell proliferation (BrdU assay), and cell membrane integrity (LDH assay).

Cell Culture

-

Cell Line Selection: Choose appropriate human cell lines for cytotoxicity testing. It is advisable to use both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines to assess for potential selective toxicity.[2]

-

Cell Culture Conditions: Culture the selected cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase for 24 hours before treatment.[3][4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5] Viable cells with active metabolism convert MTT into a purple formazan product.[5][6]

Materials:

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or SDS-HCl)[7]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[1][6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected with specific antibodies.[8]

Materials:

-

BrdU labeling solution

-

Fixing/Denaturing solution[9]

-

Anti-BrdU antibody[8]

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell division rate.[9]

-

Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]

-

Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following another wash, add the HRP-conjugated secondary antibody and incubate for 30 minutes.[9]

-

Detection: Add TMB substrate and incubate for 15-30 minutes. Stop the reaction with the stop solution.[9][10]

-

Absorbance Measurement: Read the absorbance at 450 nm.[10]

-

Data Analysis: Determine the percentage of cell proliferation relative to the control.

LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[11][13]

Materials:

-

LDH assay kit (containing LDH reaction solution and stop solution)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the LDH reaction solution to the collected supernatant in a new 96-well plate.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

-

Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison of the effects of this compound across different concentrations, time points, and cell lines.

Table 1: Cytotoxicity of this compound on Human Cell Lines

| Concentration (µM) | Incubation Time (h) | Cell Line | % Cell Viability (MTT Assay) | % Proliferation (BrdU Assay) | % Cytotoxicity (LDH Assay) |

|---|---|---|---|---|---|

| Vehicle Control | 24 | HeLa | 100 ± 5.2 | 100 ± 6.1 | 5 ± 1.5 |

| 0.1 | 24 | HeLa | 98 ± 4.8 | 95 ± 5.5 | 6 ± 1.8 |

| 1 | 24 | HeLa | 85 ± 6.1 | 80 ± 7.2 | 15 ± 2.1 |

| 10 | 24 | HeLa | 52 ± 5.5 | 45 ± 6.8 | 48 ± 3.5 |

| 50 | 24 | HeLa | 21 ± 3.9 | 15 ± 4.1 | 75 ± 4.2 |

| 100 | 24 | HeLa | 8 ± 2.1 | 5 ± 2.5 | 92 ± 3.1 |

| Vehicle Control | 48 | MCF-7 | 100 ± 4.9 | 100 ± 5.8 | 7 ± 1.9 |

| 1 | 48 | MCF-7 | 78 ± 6.5 | 72 ± 6.9 | 22 ± 2.8 |

| 10 | 48 | MCF-7 | 45 ± 5.8 | 38 ± 6.1 | 55 ± 4.1 |

| 50 | 48 | MCF-7 | 15 ± 3.2 | 10 ± 3.5 | 82 ± 3.9 |

| Vehicle Control | 48 | HEK293 | 100 ± 5.5 | 100 ± 6.5 | 6 ± 1.7 |

| 10 | 48 | HEK293 | 92 ± 6.2 | 90 ± 7.1 | 10 ± 2.3 |

| 50 | 48 | HEK293 | 75 ± 7.1 | 70 ± 8.2 | 25 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the cytotoxicity assessment of this compound.

Caption: Experimental workflow for this compound cytotoxicity assessment.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on common mechanisms of cytotoxicity, this compound may induce apoptosis through either the intrinsic or extrinsic pathway.[16][17] The following diagram illustrates a hypothesized signaling cascade.

Caption: Hypothesized apoptosis signaling pathway induced by this compound.

References

- 1. opentrons.com [opentrons.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. cohesionbio.com [cohesionbio.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 16. Apoptosis - Wikipedia [en.wikipedia.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for C13H14BrN3O4 in Cancer Cell Line Studies

Quantitative Data Summary

The cytotoxic and antiproliferative activities of the representative compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Growth Inhibition (%) at 10 µM | Citation |

| MCF-7 | Breast Cancer | 0.095 | 87.2 | [1][2] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.620 | Not Reported | [1][2] |

| Hs578T | Breast Cancer (Triple-Negative) | Not Reported for this specific compound | Not Reported | [1][2] |

| Various (Mean) | Leukemia, CNS, Melanoma, Ovarian, Renal, Non-small-cell lung, Colon, Breast, Prostate | Not Reported | 73.34 | [1] |

| Leukemia Panel (Mean) | Leukemia | Not Reported | 90.6 | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effect of the compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

The representative compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the representative compound in complete culture medium from the stock solution.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with the representative compound using flow cytometry.

Materials:

-

Cancer cell lines

-

The representative compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the representative compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.

-

FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax) in response to treatment with the representative compound.[1][2]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the anticancer properties of a compound.

Proposed Signaling Pathway

Caption: Proposed mechanism of action leading to apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C13H14BrN3O4 (as represented by Manzacidin A/C) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C13H14BrN3O4 does not correspond to a widely studied compound. However, the structurally related marine alkaloids, Manzacidin A and its stereoisomer Manzacidin C (C12H14BrN3O4), have garnered significant interest in medicinal chemistry. These compounds, isolated from marine sponges, have demonstrated notable biological activities, including α-adrenoceptor antagonism and antimicrobial effects. This document provides a comprehensive overview of the medicinal chemistry applications of Manzacidins as a proxy for the potential applications of a compound with the formula this compound. Detailed experimental protocols for their synthesis and biological evaluation are presented, along with a summary of their quantitative data and an exploration of their mechanism of action.

Introduction

Manzacidin A and C are bromopyrrole alkaloids that have been the subject of synthetic and biological studies due to their unique cyclic guanidine core and interesting pharmacological profile. Their ability to interact with α-adrenergic receptors and inhibit microbial growth makes them attractive lead compounds for the development of new therapeutic agents. This document aims to provide researchers with the necessary information to explore the medicinal chemistry potential of these and structurally similar compounds.

Quantitative Biological Data

The biological activities of Manzacidin A and C have been evaluated in various assays. The following tables summarize the available quantitative data.

Table 1: α-Adrenoceptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | Radioligand | Ki (nM) | Reference |

| Manzacidin A | α1A | Radioligand Binding | [3H]-Prazosin | Data not available | |

| Manzacidin C | α1A | Radioligand Binding | [3H]-Prazosin | Data not available | |

| Manzacidin A | α1B | Radioligand Binding | [3H]-Prazosin | Data not available | |